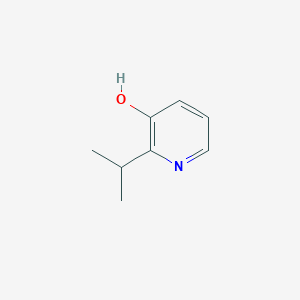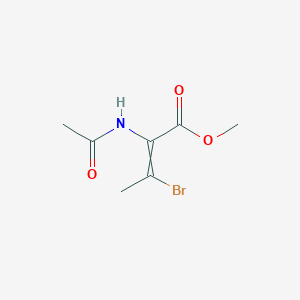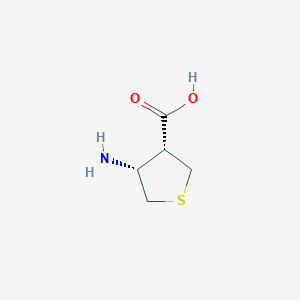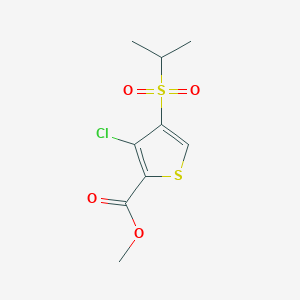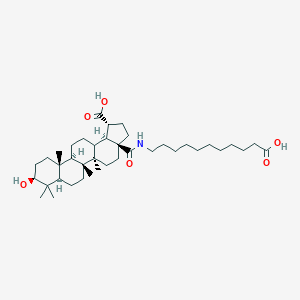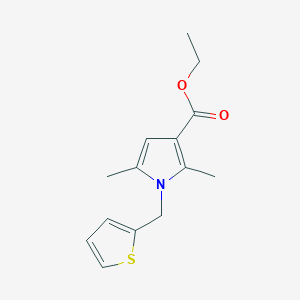
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, also known as ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole carboxylic acids and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to exhibit several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and cancer.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its relatively low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its tendency to degrade over time.
Direcciones Futuras
There are several future directions for the research on ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate. One potential direction is to investigate the molecular targets of this compound in order to better understand its mechanism of action.
Another potential direction is to explore the use of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in combination with other drugs or therapies for the treatment of inflammatory and cancerous diseases.
Furthermore, the development of new synthetic methods for the production of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate may also be an area of future research.
Métodos De Síntesis
The synthesis of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylthiophene with ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with ammonium acetate to yield the target compound.
Aplicaciones Científicas De Investigación
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been extensively investigated for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
175276-51-4 |
|---|---|
Nombre del producto |
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate |
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
Clave InChI |
KSLDTRFESNVYDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



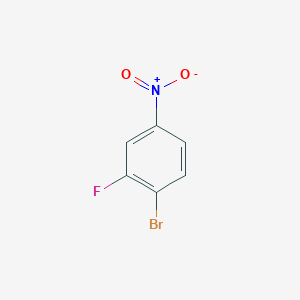
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
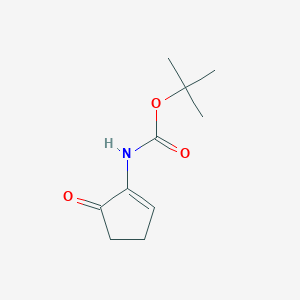
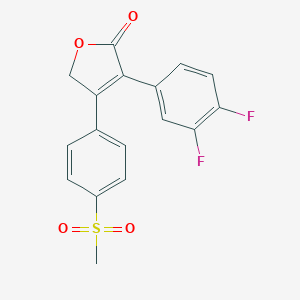
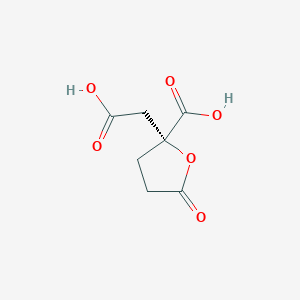
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
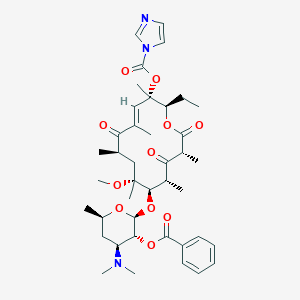
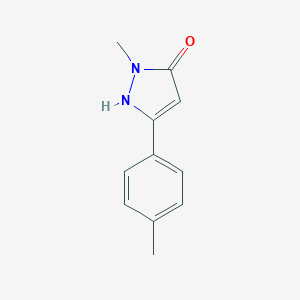
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
